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molecular formula C14H9BrO B8807711 7-Bromo-3-phenylbenzofuran CAS No. 42434-89-9

7-Bromo-3-phenylbenzofuran

Cat. No. B8807711
M. Wt: 273.12 g/mol
InChI Key: PCPFVKJXSNDOBF-UHFFFAOYSA-N
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Patent
US06211197B1

Procedure details

A mixture of 2-(2-bromophenoxy)-1-phenyl-1-ethanone (6.31 g) and polyphosphoric acid (285 g) was stirred at 95° C. for 6 h. The resulting solution was cooled to 50° C. , poured in water (2 L), extracted with Et2O (2×1 L). The combined organic extracts were washed with water (4×500 ml) and brine, dried over MgSO4 and concentrated. The residual solid was filtered on a plug of silica gel using Et2O. Recrystallization in hot hexane yielded the title compound (4.63g; 78%).
Quantity
6.31 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
285 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O>O>[C:8]1([C:6]2[C:14]3[CH:15]=[CH:16][CH:17]=[C:2]([Br:1])[C:3]=3[O:4][CH:5]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
6.31 g
Type
reactant
Smiles
BrC1=C(OCC(=O)C2=CC=CC=C2)C=CC=C1
Name
polyphosphoric acid
Quantity
285 g
Type
reactant
Smiles
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 50° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×1 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (4×500 ml) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The residual solid was filtered on a plug of silica gel
CUSTOM
Type
CUSTOM
Details
Recrystallization in hot hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C2=C(OC1)C(=CC=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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